4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .
Physical and Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .
Scientific Research Applications
Enhanced Conductivity in Polysulfone Membranes
A study demonstrated the use of bis-imidazolium crosslinked polysulfone membranes for significantly enhanced hydroxide conductivity. This application highlights the potential of imidazole derivatives in improving the efficiency of hydroxide exchange membranes, a crucial component in fuel cells (Dai et al., 2016).
Room Temperature Ionic Liquids (RTILs)
Imidazole derivatives have been used to synthesize a variety of RTILs through direct methylation or trifluoroethylation. These RTILs are of significant interest due to their applications in green chemistry, including as solvents and catalysts in chemical reactions (Zhang, Martin, & Desmarteau, 2003).
Antimicrobial and Antitumor Activities
Imidazole derivatives exhibit promising antimicrobial and antitumor activities. For instance, certain substituted imidazole compounds have shown considerable local anesthetic activity, alongside minimal toxicity, suggesting their utility in medical and pharmaceutical applications (Ran, Li, & Zhang, 2015).
Corrosion Inhibition
Novel imidazole derivatives have been identified as effective corrosion inhibitors for steel in CO2 saturated solutions. This application is critical for protecting infrastructure in the oil and gas industries from corrosion, enhancing longevity and safety (Singh et al., 2017).
Advanced Material Synthesis
Imidazole derivatives are also used in the synthesis of advanced materials, such as polyimides containing triaryl imidazole side groups. These materials exhibit unique properties, including solubility in polar organic solvents, thermal stability, and potential applications in electronics due to their fluorescence emission characteristics (Rafiee & Rasekh, 2017).
Mechanism of Action
Target of Action
The primary target of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to interact with a broad range of biological targets . For instance, some imidazole derivatives are potent inhibitors of nitric oxide synthase .
Mode of Action
The specific mode of action of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole It’s known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The specific molecular and cellular effects of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can be influenced by environmental factors .
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been reported to interact with various cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4,5-diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)34(32,33)18-19-10-9-15-22(17-19)26(27,28)29/h3-15,17H,2,16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOAZQSJGNTTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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